molecular formula C10H18N4O3 B6275975 tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2763741-13-3

tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6275975
CAS No.: 2763741-13-3
M. Wt: 242.3
InChI Key:
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Description

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is an organic compound that has garnered attention for its unique chemical structure and potential applications. This compound features a pyrrolidine ring, an azidomethyl group, and a hydroxyl group, which collectively contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically begins with readily available precursors such as amino alcohols and tert-butyl esters.

  • Reaction Conditions: : One common approach involves the use of a stereoselective azidation reaction, where the azide group is introduced to the starting material under controlled conditions to ensure the desired stereochemistry is maintained.

  • Purification: : Following the reaction, the product is purified using techniques like column chromatography to isolate the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using automated reactors and continuous flow chemistry techniques to enhance yield and reduce production costs. Optimizing reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where the hydroxyl group can be converted into a carbonyl group under the influence of oxidizing agents like chromium trioxide or manganese dioxide.

  • Reduction: : The azidomethyl group can be reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are possible, where the azide group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

  • Reduction: : Hydrogen gas (H2) with a palladium catalyst or reducing agents like sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or organolithium reagents.

Major Products

  • Oxidation: : Conversion to carbonyl derivatives.

  • Reduction: : Formation of the corresponding amine.

  • Substitution: : Generation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate has found applications in several fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential role in the development of biologically active compounds.

  • Medicine: : Investigated for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: : Applied in the manufacturing of fine chemicals and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects depends on the context of its application. In biological systems, the azide group may participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is utilized in bioconjugation and labeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4S)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate

  • tert-Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

  • tert-Butyl (2R,4S)-2-(iodomethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its azide group, which imparts distinct reactivity, especially in click chemistry applications. Unlike its halogenated analogs, the azide group offers versatility in forming triazoles, making it a valuable tool in chemical biology and materials science.

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Properties

CAS No.

2763741-13-3

Molecular Formula

C10H18N4O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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